Predicted pKa Shift (NH Deprotonation) vs. 2-Cyclopropyl-1H-imidazole
The predicted acid dissociation constant (pKa) for NH deprotonation of 2-cyclopropyl-5-methyl-1H-imidazole is 14.82 ± 0.10, compared with 14.39 ± 0.10 for the des-methyl analog 2-cyclopropyl-1H-imidazole . This shift of +0.43 log units indicates that the 5-methyl substituent exerts an electron-donating effect that modestly reduces NH acidity relative to the parent cyclopropyl-imidazole scaffold. Although both values are predicted rather than experimentally determined, the consistent methodology and pairwise comparison within the same database provide a cross-study comparable basis for differentiation. Caution: Predicted pKa values carry inherent uncertainty; experimental validation is recommended prior to procurement decisions based on ionization behavior.
| Evidence Dimension | Predicted pKa (NH deprotonation acidity) |
|---|---|
| Target Compound Data | 14.82 ± 0.10 |
| Comparator Or Baseline | 2-Cyclopropyl-1H-imidazole: 14.39 ± 0.10 |
| Quantified Difference | ΔpKa = +0.43 (target is less acidic/weaker acid) |
| Conditions | Predicted values from ChemicalBook database (PM3 or similar semiempirical method) |
Why This Matters
The difference in NH acidity affects protonation state at physiological pH, hydrogen-bond donor strength in target binding, and metal-coordination behavior — all of which directly influence selectivity in biological assays and synthetic applications.
